molecular formula C17H20N2O3S B5151425 4-[(diethylamino)sulfonyl]-N-phenylbenzamide

4-[(diethylamino)sulfonyl]-N-phenylbenzamide

Cat. No. B5151425
M. Wt: 332.4 g/mol
InChI Key: RLPDLMAYHNSKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Diethylamino)sulfonyl]-N-phenylbenzamide, commonly known as DEAB, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. DEAB is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of many endogenous and exogenous compounds.

Mechanism of Action

DEAB inhibits 4-[(diethylamino)sulfonyl]-N-phenylbenzamide by binding to the enzyme's active site, thereby preventing the metabolism of its substrates. 4-[(diethylamino)sulfonyl]-N-phenylbenzamide is involved in the metabolism of various compounds, including retinoids, amino acids, and neurotransmitters. Inhibition of 4-[(diethylamino)sulfonyl]-N-phenylbenzamide by DEAB has been shown to have various effects on cellular processes, including the regulation of stem cell differentiation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DEAB has various biochemical and physiological effects on cells. Inhibition of 4-[(diethylamino)sulfonyl]-N-phenylbenzamide by DEAB has been shown to regulate the differentiation of stem cells by altering the levels of retinoic acid, a crucial regulator of stem cell differentiation. DEAB has also been shown to induce apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS) and inhibiting the expression of anti-apoptotic proteins.

Advantages and Limitations for Lab Experiments

DEAB has several advantages and limitations for lab experiments. One of the significant advantages of DEAB is its specificity for 4-[(diethylamino)sulfonyl]-N-phenylbenzamide, which allows researchers to study the effects of 4-[(diethylamino)sulfonyl]-N-phenylbenzamide inhibition without interfering with other cellular processes. However, DEAB has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Additionally, DEAB can be toxic to cells at high concentrations, which can limit its use in some experiments.

Future Directions

DEAB has several potential future directions in scientific research. One potential direction is the study of its effects on cancer stem cells, which are known to have high levels of 4-[(diethylamino)sulfonyl]-N-phenylbenzamide activity. DEAB could be used to target cancer stem cells and inhibit their growth and differentiation. Additionally, DEAB could be used in the development of new drugs that target 4-[(diethylamino)sulfonyl]-N-phenylbenzamide and have applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Conclusion:
In conclusion, DEAB is a potent 4-[(diethylamino)sulfonyl]-N-phenylbenzamide inhibitor that has various applications in scientific research. Its specificity for 4-[(diethylamino)sulfonyl]-N-phenylbenzamide makes it a valuable tool for studying the effects of 4-[(diethylamino)sulfonyl]-N-phenylbenzamide inhibition on cellular processes. DEAB has various biochemical and physiological effects on cells, including the regulation of stem cell differentiation and the induction of apoptosis in cancer cells. While DEAB has limitations in terms of its solubility and stability, it has several potential future directions in scientific research, including the study of its effects on cancer stem cells and the development of new drugs that target 4-[(diethylamino)sulfonyl]-N-phenylbenzamide.

Synthesis Methods

DEAB can be synthesized using a multi-step process that involves the reaction of N-phenylbenzamide with diethylsulfamoyl chloride. The resulting product is then treated with diethylamine to form DEAB. The purity of DEAB can be improved using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

DEAB has been extensively used in scientific research as an 4-[(diethylamino)sulfonyl]-N-phenylbenzamide inhibitor. 4-[(diethylamino)sulfonyl]-N-phenylbenzamide plays a crucial role in the metabolism of many endogenous and exogenous compounds, including drugs, toxins, and carcinogens. Inhibition of 4-[(diethylamino)sulfonyl]-N-phenylbenzamide by DEAB has been shown to have various applications in research, including the study of stem cell differentiation, cancer biology, and drug metabolism.

properties

IUPAC Name

4-(diethylsulfamoyl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-3-19(4-2)23(21,22)16-12-10-14(11-13-16)17(20)18-15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPDLMAYHNSKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(diethylsulfamoyl)-N-phenylbenzamide

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